Fmoc-allo-Thr(tBu)-OH

Vue d'ensemble

Description

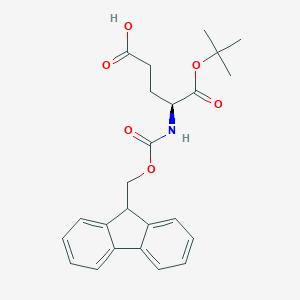

Fmoc-allo-Thr(tBu)-OH is a derivative of D-allothreonine . It is commonly used as an amino acid building block in peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Synthesis Analysis

The synthesis of Fmoc-allo-Thr(tBu)-OH involves several steps. The product number for this product was previously 04-12-1000 . The synthesis involves Michael addition reactions of Ni (II) complex of chiral Gly-Schiff base . It can also be prepared from Fmoc-Thr (tBu)-OH, which was loaded onto 2-chlorotrityl chloride resin .Molecular Structure Analysis

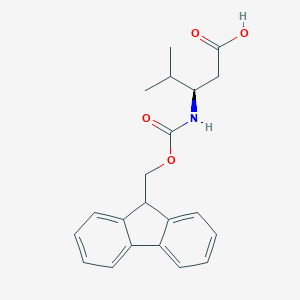

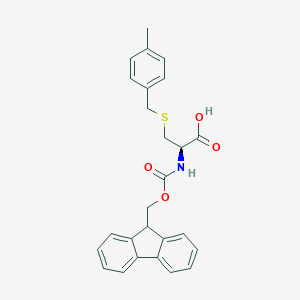

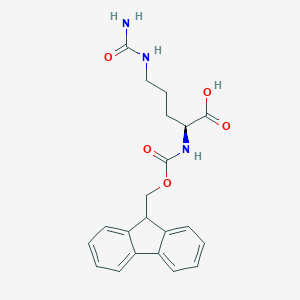

The molecular formula of Fmoc-allo-Thr(tBu)-OH is C23H27NO5 . The InChI code is 1S/C23H27NO5/c1-14 (29-23 (2,3)4)20 (21 (25)26)24-22 (27)28-13-19-17-11-7-5-9-15 (17)16-10-6-8-12-18 (16)19/h5-12,14,19-20H,13H2,1-4H3, (H,24,27) (H,25,26)/t14-,20-/m0/s1 .Chemical Reactions Analysis

Fmoc-allo-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also react with the hydroxylamine TEMPO-H (2,2,6,6-tetramethylpiperidin-1-ol) by abstracting a hydrogen atom .Physical And Chemical Properties Analysis

Fmoc-allo-Thr(tBu)-OH has a molecular weight of 397.5 g/mol . It is a solid at room temperature . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Applications De Recherche Scientifique

Asymmetric Synthesis for Marine Peptides : Fmoc-allo-Thr(tBu)-OH is used in the asymmetric synthesis of derivatives like (R)-allo-threonine, which are key structural components in cytotoxic marine peptides like callipeltin O and Q. These derivatives are suitable for Fmoc-SPPS, a method used in peptide synthesis (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).

Improved Synthesis from L-Threonine : Research on the improved synthesis of protected d-allothreonine derivatives, including Fmoc-d-alloThr(tBu)-OH, from cheap l-threonine, has been described. This process involves the epimerization of l-threonine and chemoselective deprotection techniques (Kikuchi & Konno, 2013).

Self-Assembled Structure Formation in Material Science : Fmoc-allo-Thr(tBu)-OH has been reported to form self-assembled structures under various concentration and temperature conditions. These structures show morphological transitions at the supramolecular level, indicating potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Polymer-Supported Synthesis in Medicinal Chemistry : The compound is utilized in the polymer-supported synthesis of dihydrooxazines and dihydrothiazines, important in medicinal chemistry. This method involves the solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, with Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials (Králová et al., 2017).

Solid Phase Synthesis of Phosphoserine Peptides : The compound has been used in the solid phase synthesis of serine phosphopeptides, relevant in the study of Alzheimer’s Disease. This method combines Fmoc and Alloc strategies for peptide synthesis (Shapiro et al., 1996).

Incorporation into Peptides for Protein Tyrosine Phosphatases Study : Fmoc-allo-Thr(tBu)-OH is incorporated into peptides for studying protein tyrosine phosphatases (PTPs), providing insights into enzyme-substrate interactions and aiding in the development of PTP inhibitors (Gopishetty et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-allo-Thr(tBu)-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that make up the peptide chain. It interacts with these amino acids during the synthesis process to form the desired peptide .

Mode of Action

The compound works by attaching itself to the amino acids in the peptide chain through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-allo-Thr(tBu)-OH is the peptide synthesis pathway. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .

Pharmacokinetics

The pharmacokinetics of Fmoc-allo-Thr(tBu)-OH are largely dependent on the conditions of the peptide synthesis process. Factors such as the choice of solvents, the temperature, and the duration of the synthesis can all affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The result of the action of Fmoc-allo-Thr(tBu)-OH is the successful synthesis of the desired peptide. The compound helps to ensure that the peptide bonds are formed correctly, resulting in a peptide that has the correct sequence of amino acids .

Action Environment

The action of Fmoc-allo-Thr(tBu)-OH is influenced by several environmental factors. These include the solvents used in the synthesis process, the temperature at which the synthesis is carried out, and the duration of the synthesis . These factors can all affect the efficacy and stability of the compound.

Propriétés

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369199 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-allo-Thr(tBu)-OH | |

CAS RN |

201481-37-0 | |

| Record name | Fmoc-L-allo-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)